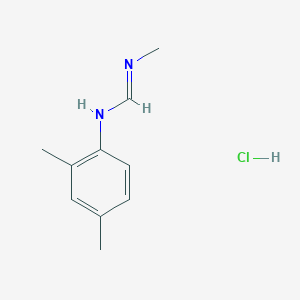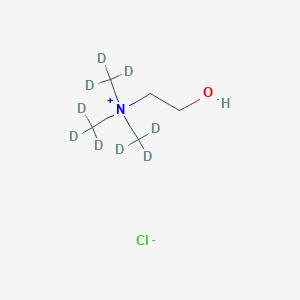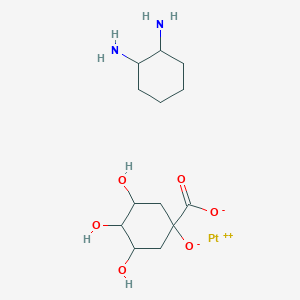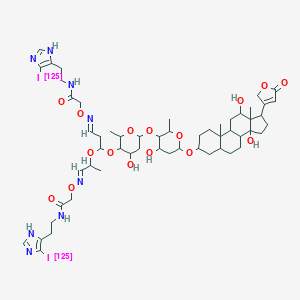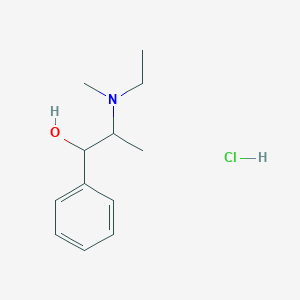![molecular formula C9H11NO2 B130739 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone CAS No. 151719-76-5](/img/structure/B130739.png)
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone, also known as hydroxyephedrine or 4-HO-phenylacetone, is a chemical compound that belongs to the family of phenylpropanoids. It is a precursor to various drugs, including amphetamines, and has been used as a starting material for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone is not fully understood. However, it is believed to act as a precursor to amphetamines, which stimulate the central nervous system and increase the release of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are involved in regulating mood, attention, and motivation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone are similar to those of amphetamines. The compound has been shown to increase wakefulness, alertness, and cognitive performance in animal studies. It has also been shown to increase heart rate, blood pressure, and body temperature, which can lead to adverse effects such as insomnia, anxiety, and cardiovascular problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is a precursor to a wide range of psychoactive substances. However, the compound is highly regulated due to its potential for abuse and is not readily available for research purposes. Additionally, the compound has limited solubility in water and may require the use of organic solvents for experimentation.
Direcciones Futuras
There are several future directions for research on 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone. One area of interest is the development of new synthetic methods for the compound, which may improve yield and reduce the use of hazardous reagents. Another area of interest is the investigation of the compound's potential as a treatment for neurological disorders such as ADHD and depression. Finally, research may focus on the development of new psychoactive substances derived from 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone, which may have improved therapeutic profiles and reduced potential for abuse.
Conclusion:
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone is a chemical compound that has been used in scientific research as a precursor to amphetamines and other psychoactive substances. The compound has potential as a treatment for neurological disorders but also has limitations due to its potential for abuse and regulatory restrictions. Future research may focus on the development of new synthetic methods, investigation of therapeutic potential, and development of new psychoactive substances.
Métodos De Síntesis
The synthesis of 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone involves the reaction of 4-hydroxyphenylacetone with methylamine. The reaction is typically carried out in a solvent such as ethanol or methanol, and a catalyst such as hydrochloric acid or sulfuric acid is used to promote the reaction. The yield of the product can be improved by using excess methylamine or by using a more potent catalyst.
Aplicaciones Científicas De Investigación
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone has been used in scientific research as a precursor to amphetamines and other psychoactive substances. It has also been used as a starting material for the synthesis of pharmaceuticals such as ephedrine and pseudoephedrine. The compound has been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other neurological disorders.
Propiedades
Número CAS |
151719-76-5 |
|---|---|
Nombre del producto |
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone |
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
1-[4-hydroxy-3-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)7-3-4-9(12)8(5-7)10-2/h3-5,10,12H,1-2H3 |
Clave InChI |
ISOIKKDOUXGCSD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)O)NC |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)O)NC |
Sinónimos |
Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)
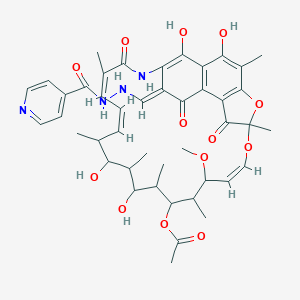
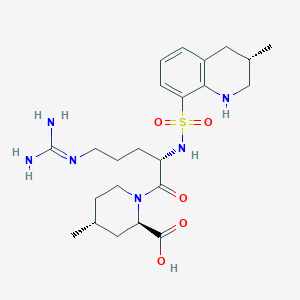
![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
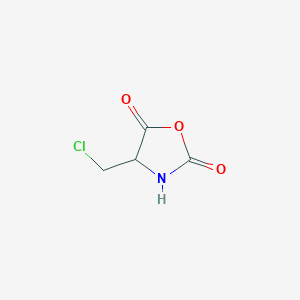
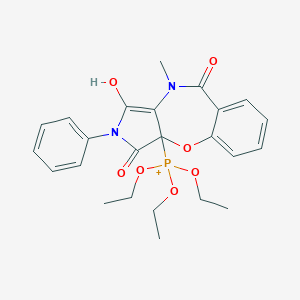
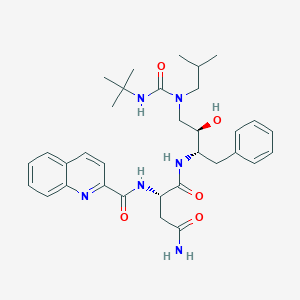
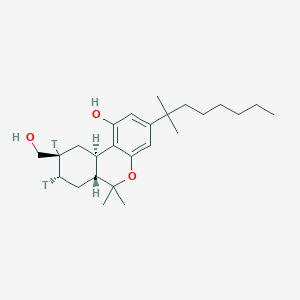
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
